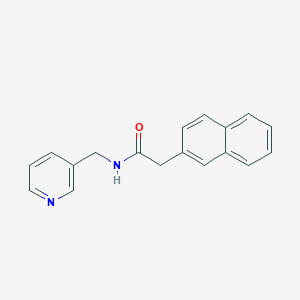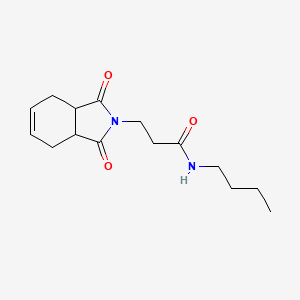![molecular formula C17H19ClN2O3 B4757979 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine
Descripción general
Descripción
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been widely used in scientific research since then. TFMPP is primarily used as a research tool to study the effects of serotonin receptors in the brain.
Mecanismo De Acción
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them to a lesser extent than the endogenous ligand serotonin. 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine also has some affinity for other serotonin receptors, such as the 5-HT2C receptor, but its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. In particular, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been shown to modulate the activity of ion channels and transporters that are involved in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine in scientific research is that it is a relatively selective ligand for serotonin receptors, which allows researchers to study the effects of these receptors in isolation. However, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has a relatively low potency and efficacy compared to other ligands, which can make it difficult to observe robust effects. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has a relatively short half-life and can be rapidly metabolized, which can complicate experiments that require sustained drug exposure.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine. One area of interest is the development of more potent and selective ligands for serotonin receptors, which could provide more robust tools for studying the function of these receptors. Another area of interest is the investigation of the role of serotonin receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for more research on the long-term effects of 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine and other serotonin receptor ligands, particularly with regard to their potential for abuse and dependence.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine is primarily used in scientific research to study the effects of serotonin receptors in the brain. It is commonly used as a reference compound in studies that investigate the function of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine is also used to study the interaction between serotonin and other neurotransmitters, such as dopamine and norepinephrine.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-5-1-2-6-16(15)23-13-17(21)20-9-7-19(8-10-20)12-14-4-3-11-22-14/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTFILWGCHDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4757898.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)

![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
![1-(4-chlorobenzyl)-5-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4757956.png)



![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)


![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)